molecular formula C24H21FN6O3S B2855390 N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897619-83-9

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2855390
CAS No.: 897619-83-9
M. Wt: 492.53
InChI Key: DKOLQKFVYLFVSZ-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3 [https://pubmed.ncbi.nlm.nih.gov/25921899/]. Its primary research value lies in dissecting the FGFR signaling axis in various cancer models, as aberrant FGFR signaling is a well-documented driver of tumor proliferation, angiogenesis, and survival [https://www.nature.com/articles/nrc1317]. This compound has demonstrated significant anti-proliferative activity in vitro and has been shown to inhibit tumor growth in xenograft models of cancers characterized by FGFR amplifications or mutations, making it a critical tool for validating FGFR as a therapeutic target and for studying resistance mechanisms [https://pubmed.ncbi.nlm.nih.gov/25921899/]. The mechanism involves competing with ATP for binding in the kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream activation of key pathways like MAPK and PI3K/Akt. Researchers utilize this inhibitor to explore the complex biology of FGFR-driven malignancies and to investigate potential combination therapies that could overcome resistance in a preclinical setting.

Properties

IUPAC Name

N-[2-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN6O3S/c1-15(32)16-4-8-19(9-5-16)27-22(33)14-35-23-11-10-20-28-29-21(31(20)30-23)12-13-26-24(34)17-2-6-18(25)7-3-17/h2-11H,12-14H2,1H3,(H,26,34)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOLQKFVYLFVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a complex organic compound with potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H24N6O3S
  • Molecular Weight : 488.57 g/mol
  • CAS Number : 1021061-47-1

The structure includes a triazole ring, a pyridazine moiety, and an acetylphenyl group which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Study Findings : A series of synthesized derivatives were tested against various bacterial and fungal strains. The results showed moderate activity compared to standard antibiotics like Streptomycin and Nystatin .
CompoundBacterial StrainActivity Level
Compound AE. coliModerate
Compound BS. aureusModerate
Compound CC. albicansModerate

Antimalarial Activity

Related compounds have been evaluated for their antimalarial properties. For example, a study on triazole derivatives demonstrated significant in vitro activity against Plasmodium falciparum, particularly in drug-resistant strains. The mechanism appears to involve interference with the parasite's metabolic pathways .

The biological activity of this compound can be attributed to several factors:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes in microbial metabolism.
  • Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell death.
  • Interference with DNA Synthesis : Some derivatives have been noted to affect nucleic acid synthesis in pathogens.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, various derivatives were synthesized and screened for antimicrobial activity. The study concluded that modifications to the triazole ring significantly enhanced efficacy against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antimalarial Testing

A specific derivative was tested in vivo using a murine model infected with Plasmodium yoelii. Results indicated that treated mice exhibited reduced parasitemia and improved survival rates compared to untreated controls. The compound's safety profile was also favorable, showing minimal toxicity at effective doses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-acetylphenyl, 4-fluorobenzamide ~550 (estimated) Acetyl group may enhance lipophilicity; fluorobenzamide improves metabolic stability .
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide 4-ethylphenyl (vs. acetyl) ~536 (estimated) Ethyl group reduces steric hindrance but decreases polarity compared to acetyl .
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7) Ethoxyphenyl, methyl-triazolo-pyridazin ~407 Simplified structure with ethoxy group; potential for improved solubility .
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (CAS 896054-33-4) Pyridazin-thioether, benzothiazole ~440 Thioether linkage may confer redox stability; benzothiazole enhances π-π stacking .

Functional Comparisons

  • Target Compound vs. CAS 891117-12-7 : The acetylphenyl group in the former could enable stronger hydrogen bonding with target proteins, while the ethoxyphenyl group in the latter may prioritize hydrophobic interactions .
  • Target Compound vs. CAS 896054-33-4 : The benzothiazole moiety in CAS 896054-33-4 may confer fluorescence properties, useful in imaging studies, absent in the target compound .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can researchers ensure high yield and purity?

The synthesis involves multi-step reactions, including:

  • Precursor assembly : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization reactions under controlled temperatures (60–100°C) .
  • Thioether linkage : Reaction of a thiol-containing intermediate with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with triethylamine as a catalyst .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the final compound (>95% purity) . Key considerations include optimizing solvent choice, reaction time, and catalyst ratios to minimize side products .

Q. What analytical methods are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., acetylphenyl at δ 2.5–2.7 ppm, fluorobenzamide aromatic protons at δ 7.1–7.9 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ~550–600 Da range) .
  • HPLC : Retention time consistency and peak symmetry to assess purity (>95%) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
  • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Anti-inflammatory potential : COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolopyridazine derivatives?

  • Structural analogs : Compare substituent effects (e.g., 4-fluorobenzamide vs. 4-methoxybenzamide) on target binding using molecular docking (AutoDock Vina) .
  • Assay conditions : Validate reproducibility under standardized protocols (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .
  • Metabolic stability : Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS analysis to identify metabolic hotspots .
  • Bioavailability : Formulate as nanoparticles (PLGA-based) for improved absorption .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitutions : Replace the 4-acetylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Core modifications : Compare triazolopyridazine vs. triazolopyrimidine scaffolds using free-energy perturbation (FEP) simulations .
  • Biological validation : Test analogs in parallel against primary (e.g., kinase inhibition) and secondary targets (e.g., tubulin polymerization) .

Q. What computational tools are effective for predicting target interactions?

  • Molecular docking : Use Schrödinger Suite or MOE to model binding to kinase ATP pockets (e.g., PDB ID 4HJO) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
  • QSAR models : Build regression models (Random Forest) using descriptors like logP, polar surface area, and H-bond donors .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • PK/PD modeling : Integrate plasma concentration-time profiles with efficacy data to identify exposure-response relationships .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) for quantitative whole-body autoradiography .
  • Metabolite identification : Use HR-MS/MS to characterize active metabolites contributing to efficacy .

Methodological Challenges & Solutions

Q. How to mitigate synthetic challenges in scaling up production?

  • Process optimization : Replace hazardous solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve yield (>80%) .
  • Quality control : Implement PAT (Process Analytical Technology) with inline FTIR for real-time monitoring .

Q. What approaches validate the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • Degradant profiling : Use UPLC-PDA to identify degradation products (e.g., hydrolysis of the acetamide group) .
  • Storage recommendations : Lyophilize and store at -20°C under argon to prevent oxidation .

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